N-(pyridin-3-ylmethyl)hexan-1-amine
Description
N-(Pyridin-3-ylmethyl)hexan-1-amine is a secondary amine characterized by a hexyl chain linked to a pyridin-3-ylmethyl group via a nitrogen atom. Its molecular formula is C₁₂H₁₉N₂, with a molecular weight of 191.29 g/mol. Notably, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability for research applications .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-2-3-4-5-8-13-10-12-7-6-9-14-11-12/h6-7,9,11,13H,2-5,8,10H2,1H3 |
InChI Key |
QTGPVEDEUBTCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)hexan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(pyridin-3-ylmethyl)hexan-1-amine with its structural analogs, focusing on molecular properties, substituent positions, and commercial availability.
Structural and Molecular Comparisons
Key Observations:
Hexyl vs. Cyclohexyl Backbone: The target compound features a linear hexyl chain, which may enhance flexibility and hydrophobicity compared to the cyclohexane derivatives (e.g., 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine).
Pyridine Substituent Position :
- The pyridin-3-yl group (meta-substitution) in the target compound and 4-methyl derivative contrasts with the pyridin-2-yl (ortho-substitution) in 3-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine. Ortho-substitution may sterically hinder interactions or alter electronic properties .
Biological Activity
N-(Pyridin-3-ylmethyl)hexan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula . The compound features a hexan-1-amine backbone with a pyridin-3-ylmethyl substituent, which enhances its ability to interact with various biological targets. The presence of the pyridine ring is crucial for its pharmacological activity, as it allows for specific binding interactions with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for specific enzymes, modulating biochemical pathways involved in inflammation and cancer progression.
- Receptor Ligand Activity : The compound's structure allows it to function as a ligand at various receptors, influencing cellular signaling pathways.
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups that may enhance biological activity.
Biological Activity Data
Research has demonstrated that this compound exhibits significant biological activities, including:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cell Cycle Analysis : In vitro studies showed that treatment with this compound resulted in a significant accumulation of PC-3 prostate cancer cells in the G0/G1 phase, indicating a potential mechanism for inhibiting cell proliferation. Statistically significant reductions in the G2/M phase were also observed, suggesting an impact on cell cycle progression .
Time (h) G0/G1 Phase (%) G2/M Phase (%) 24 65 ± 5 (p=0.004) 15 ± 4 (p=0.031) 72 70 ± 6 (p=0.005) 10 ± 3 (p=0.020) - Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity for specific receptors involved in metabolic regulation, suggesting its potential as a therapeutic agent in metabolic disorders .
Synthesis and Purification
The synthesis of this compound typically involves reductive amination of hexan-1-amine with pyridine-3-carboxaldehyde. This reaction is performed using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, often with an acid catalyst like acetic acid to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
